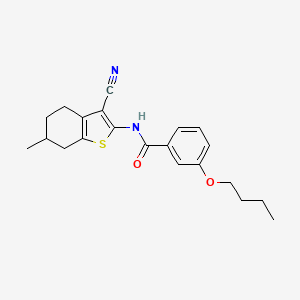

3-butoxy-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Description

Properties

IUPAC Name |

3-butoxy-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c1-3-4-10-25-16-7-5-6-15(12-16)20(24)23-21-18(13-22)17-9-8-14(2)11-19(17)26-21/h5-7,12,14H,3-4,8-11H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVVNQKHAXWZSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CC(CC3)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the benzothiophene core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction.

Attachment of the butoxy group: This step involves the alkylation of the benzamide core with a butoxy group under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

The compound 3-butoxy-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide represents a unique structure with potential applications in various fields, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications based on existing research findings.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit promising anticancer properties. For instance:

- A study on benzamide derivatives highlighted their ability to inhibit RET kinase activity, which is crucial in certain cancers. Compounds with similar structures showed moderate to high potency in inhibiting cell proliferation driven by RET mutations .

Neuropharmacological Effects

Benzamide derivatives have been investigated for their neuropharmacological effects:

- Research has shown that certain benzamides can act as gastroprokinetic agents, enhancing gastrointestinal motility. This suggests potential applications in treating gastrointestinal disorders .

Anti-inflammatory Properties

The anti-inflammatory potential of benzamide derivatives has been explored:

- Various studies have indicated that modifications in the benzamide structure can lead to significant anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Antimicrobial Activity

Benzothiophene derivatives are known for their antimicrobial properties:

- The incorporation of cyano groups into the structure has been linked to enhanced antimicrobial activity against various pathogens, suggesting potential therapeutic uses in infectious diseases .

Case Study 1: RET Kinase Inhibition

In a study focused on novel benzamide derivatives:

- A compound structurally related to This compound demonstrated significant inhibition of RET kinase activity in vitro. This was associated with reduced cell proliferation in cancer cell lines expressing RET mutations, highlighting the therapeutic potential of such compounds in targeted cancer therapy .

Case Study 2: Gastroprokinetic Effects

Another relevant study investigated the effects of benzamide derivatives on gastrointestinal motility:

- The compound itopride, a benzamide derivative, was shown to enhance gastric emptying and improve symptoms in patients with functional dyspepsia. This indicates that compounds like This compound may also possess similar properties that warrant further investigation .

Data Table: Summary of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Anticancer Activity | Inhibition of RET kinase and reduction of cancer cell proliferation | Moderate to high potency observed in studies |

| Neuropharmacological | Potential gastroprokinetic effects | Enhanced gastrointestinal motility |

| Anti-inflammatory | Modifications lead to significant anti-inflammatory effects | Promising candidates for inflammatory diseases |

| Antimicrobial Activity | Enhanced activity against various pathogens | Structural modifications increase efficacy |

Mechanism of Action

The mechanism of action of 3-butoxy-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano and butoxy groups can influence its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Moiety

4-tert-Butyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

- Key Difference : The benzamide group is substituted with a bulky 4-tert-butyl group instead of 3-butoxy.

- No direct biological data are reported for this variant .

N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide

- Key Difference: A phenoxypropanamide chain replaces the 3-butoxybenzamide.

- Implications: The phenoxy group introduces aromatic π-system interactions, which could enhance binding to hydrophobic pockets in enzymes or receptors. The molecular formula (C₁₉H₂₀N₂O₂S) suggests moderate polarity .

2-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide

- Key Difference : A bromoalkane substituent replaces the benzamide entirely.

Modifications to the Thiophene Core

N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

- Key Difference: The cyano group at position 3 is replaced with a benzoyl group.

- Structural Insights : X-ray crystallography reveals an envelope conformation of the cyclohexene ring and intramolecular N–H⋯O hydrogen bonding. The benzoyl group introduces π–π stacking interactions with adjacent phenyl rings, which may stabilize crystal packing .

(2E)-2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-enamide (36b)

Functional Group Comparisons and Bioactivity Trends

Biological Activity

The compound 3-butoxy-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a member of the benzamide family, characterized by its unique structure that incorporates a benzothiophene core. This compound has garnered attention for its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Molecular Formula

The molecular formula for this compound is .

Structural Characteristics

The compound features:

- A benzothiophene core, which is known for its diverse biological activities.

- A cyano group that may enhance its reactivity and interaction with biological targets.

- An amide functional group , which can influence solubility and binding characteristics.

Antitumor Activity

Research has indicated that similar compounds within the benzamide class exhibit significant antitumor properties. For instance, studies on related structures have shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Antitumor Effects

In a study evaluating compounds with similar structural motifs, it was found that certain derivatives exhibited IC50 values in the low micromolar range against human lung cancer cell lines (A549, HCC827, NCI-H358). The most effective compounds demonstrated IC50 values of approximately 6.26 μM in 2D assays and 20.46 μM in 3D assays, indicating a strong potential for further development as antitumor agents .

Antimicrobial Activity

Compounds derived from benzothiophene structures have also been investigated for their antimicrobial properties. In vitro assays have shown varying degrees of antibacterial activity against common pathogens.

Data Table: Biological Activity Overview

| Compound Name | Activity Type | Assay Type | IC50 (μM) | Reference |

|---|---|---|---|---|

| Compound A | Antitumor | 2D | 6.26 | |

| Compound B | Antitumor | 3D | 20.46 | |

| Compound C | Antimicrobial | - | Varies |

The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes and receptors. The presence of functional groups like cyano and amide may facilitate binding to these targets, leading to modulation of biological pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-butoxy-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, and what methodological considerations are critical for scalability?

- Methodological Answer : A two-step approach is often employed:

Core Heterocycle Synthesis : React 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine with benzoylisothiocyanate in 1,4-dioxane under ambient conditions to form the thiophen-2-yl intermediate. Stirring overnight and isolation via ice/water quenching ensures high yields .

Butoxy Group Introduction : Use NaH in THF (0°C) to deprotonate the hydroxyl group, followed by reaction with 1-bromobutane. This method avoids decomposition risks associated with heat or light exposure .

- Critical Considerations : Monitor reaction pH and temperature rigorously to prevent side reactions. Scale-up requires solvent optimization (e.g., replacing 1,4-dioxane with safer alternatives) and hazard analysis for reagents like NaH .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data inconsistencies be resolved?

- Methodological Answer :

- 1H/19F NMR : Use quantitative NMR with certified reference materials (e.g., CRM4601-b) to resolve overlapping signals from the trifluoromethyl or cyano groups. Deuterated DMSO is ideal for solubility .

- HPLC-MS : Employ a C18 column with acetonitrile/water gradients (0.1% formic acid) to detect impurities. Discrepancies in purity data may arise from column aging or mobile phase pH variations; cross-validate with FT-IR for functional group confirmation .

- Resolution of Inconsistencies : Replicate analyses under controlled conditions (e.g., fixed humidity) and compare against computational predictions (e.g., PubChem-derived InChI keys) .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

- Methodological Answer : The compound is prone to decomposition at room temperature, particularly in the presence of light. Store at –20°C under inert gas (argon) in amber vials. Conduct accelerated stability studies (40°C/75% RH for 14 days) to simulate long-term degradation pathways. Use TLC or HPLC to monitor decomposition products, such as hydrolyzed benzamide derivatives .

Q. What factorial design approaches are recommended for optimizing reaction yields and minimizing byproducts?

- Methodological Answer : Apply a 2^k factorial design to evaluate critical variables:

- Factors : Reaction time (6–24 hrs), temperature (0–25°C), solvent polarity (THF vs. acetonitrile).

- Responses : Yield (GC-MS quantification), purity (HPLC area%).

- Analysis : Use ANOVA to identify significant interactions (e.g., temperature-solvent). For example, THF at 0°C may suppress byproduct formation compared to acetonitrile .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the electronic effects of the 3-cyano and 6-methyl substituents on the compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electron density maps. The cyano group’s electron-withdrawing effect reduces nucleophilicity at the benzothiophen-2-yl nitrogen, while the 6-methyl group enhances steric shielding .

- Validation : Compare calculated NMR chemical shifts (e.g., using Gaussian) with experimental data to refine torsional angles and confirm substituent effects .

Q. What strategies are effective in resolving contradictory literature data on the compound’s biological activity mechanisms?

- Methodological Answer :

- Meta-Analysis : Systematically review studies using tools like PRISMA to identify confounding variables (e.g., assay type, cell line variability). For example, discrepancies in IC50 values may stem from differences in ATP concentrations in kinase assays .

- Experimental Replication : Reproduce key studies under standardized conditions (e.g., fixed DMSO concentration ≤0.1%) and employ orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement .

Q. How can advanced separation technologies (e.g., membrane filtration) isolate trace impurities from large-scale synthesis batches?

- Methodological Answer :

- Nanofiltration : Use polyamide membranes with a 200–300 Da MWCO to remove low-molecular-weight byproducts (e.g., unreacted benzoyl chloride).

- Crystallization Screening : Test solvent/antisolvent pairs (e.g., ethanol/water) to selectively crystallize the target compound while leaving impurities in solution. Monitor via PXRD to confirm phase purity .

Q. What are the implications of the butoxy group’s conformational flexibility on the compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics Simulations : Simulate the compound in a lipid bilayer (CHARMM36 force field) to assess membrane permeability. The butoxy chain’s gauche conformers may enhance logP values but reduce aqueous solubility.

- In Vitro Testing : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Compare with truncated analogs (e.g., ethoxy derivatives) to isolate the butoxy group’s contribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.